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molecular formula C15H19NO3 B8742468 4-(3-Cyclopentylpropionylamino)-benzoic acid

4-(3-Cyclopentylpropionylamino)-benzoic acid

Cat. No. B8742468
M. Wt: 261.32 g/mol
InChI Key: RGMUFOKWOVRPMB-UHFFFAOYSA-N
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Patent
US04001218

Procedure details

4-(3-Cyclopentylpropionylamino)-benzoic acid was prepared as described in Example 3 from 9.63 g (0.07 mol) of p-aminobenzoic acid and 12.4 g (0.077 mol) of 3-cyclopentylpropionyl chloride.
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:11]1([CH2:16][CH2:17][C:18](Cl)=[O:19])[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:11]1([CH2:16][CH2:17][C:18]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:19])[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
9.63 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CCC(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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